molecular formula C7H9ClN2O B3058534 2-(Chloromethyl)-4-methoxy-6-methylpyrimidine CAS No. 89966-99-4

2-(Chloromethyl)-4-methoxy-6-methylpyrimidine

Cat. No.: B3058534
CAS No.: 89966-99-4
M. Wt: 172.61 g/mol
InChI Key: KTKPARIXPPJCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methoxy-6-methylpyrimidine ( 89966-99-4) is a versatile chemical intermediate prized in scientific research and development, particularly in pharmaceutical and organic synthesis . With a molecular formula of C7H9ClN2O and a molecular weight of 172.61 g/mol, this pyrimidine derivative features a reactive chloromethyl group (-CH2Cl) that makes it a valuable electrophile for further functionalization, such as nucleophilic substitution reactions, enabling the construction of more complex molecular architectures . Its specific applications are often proprietary, but compounds of this nature are commonly employed as key precursors in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals. Researchers value this compound for its role in exploring new chemical spaces and developing novel biologically active molecules. Please note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; this compound is classified with the hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and handling in a well-ventilated environment are essential. It is typically shipped using cold-chain transportation to ensure stability and is assigned UN# 3261, Packing Group II for regulatory transport .

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-3-7(11-2)10-6(4-8)9-5/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKPARIXPPJCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524131
Record name 2-(Chloromethyl)-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89966-99-4
Record name 2-(Chloromethyl)-4-methoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methoxy-6-methylpyrimidine typically involves the chloromethylation of 4-methoxy-6-methylpyrimidine. One common method is the Blanc chloromethylation reaction, which involves the reaction of the pyrimidine compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, and the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of the pyrimidine ring.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA replication . The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Analysis and Key Properties

The table below summarizes substituents, molecular data, and key properties of analogous pyrimidines:

Compound Name Position 2 Position 4 Position 5/6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
2-(Chloromethyl)-4-methoxy-6-methylpyrimidine Chloromethyl Methoxy Methyl (C6) C₆H₆Cl₂N₂O 193.03 Alkylation reagent, synthetic intermediate
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Methylthio Chloro Ethoxy (C6) C₇H₉ClN₂OS 204.67 Nucleophilic substitution reactions
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro 3-Nitrophenoxy Thiophen-2-yl (C6) C₁₅H₉ClN₂O₃S 332.76 Electron-withdrawing substituents for agrochemicals
4-Chloro-6-methoxypyrimidin-2-amine Amino Chloro Methoxy (C6) C₅H₆ClN₃O 159.57 Hydrogen bonding, pharmaceutical intermediate
4,6-Dichloro-5-methoxypyrimidine Chloro Chloro Methoxy (C5) C₅H₄Cl₂N₂O 178.00 High reactivity in SNAr reactions
2-Chloro-6-methylpyrimidin-4-amine Chloro Amino Methyl (C6) C₅H₆ClN₃ 143.57 Anti-inflammatory drug precursor

Electronic and Steric Effects

  • Chloromethyl Group (Position 2): Enhances electrophilicity, making the compound reactive in alkylation or cross-coupling reactions. This contrasts with methylthio (in ) or amino groups (in ), which are less reactive but improve solubility or hydrogen bonding.
  • Methoxy vs. Chloro (Position 4) : The methoxy group in the target compound is electron-donating, deactivating the pyrimidine ring toward electrophilic substitution. In contrast, chloro substituents (e.g., ) are electron-withdrawing, increasing reactivity in nucleophilic aromatic substitution (SNAr) .
  • Methyl Group (Position 6) : Contributes to lipophilicity and steric hindrance, which may reduce reaction rates compared to bulkier groups like ethoxy () or thiophen-2-yl ().

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding: Amino-substituted analogs (e.g., ) form extensive hydrogen-bonded networks (e.g., N–H···O in ), influencing solubility and crystal packing. The target compound lacks such groups, relying on weaker van der Waals interactions .
  • Theoretical Studies : DFT calculations on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine () reveal a HOMO-LUMO gap of ~5.3 eV, indicating moderate stability. Substituents like chloromethyl may lower this gap, increasing reactivity .

Biological Activity

2-(Chloromethyl)-4-methoxy-6-methylpyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a chloromethyl group at the 2-position and methoxy and methyl substituents at the 4 and 6 positions, respectively. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the pyrimidine ring influence their effectiveness against various bacterial strains. The presence of halogen substituents, such as chlorine, has been associated with enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives have been explored as inhibitors of key enzymes involved in cancer progression, such as EGFR (epidermal growth factor receptor). Compounds with similar structures have shown selective inhibition against mutant forms of EGFR while minimizing toxicity associated with wild-type EGFR inhibition . This selectivity is crucial for developing targeted cancer therapies.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. The mechanism typically involves binding to the active site of enzymes, thereby blocking substrate access. This action is significant in the context of diseases where enzyme activity contributes to pathogenesis . Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance inhibitory potency .

Toxicological Profile

While exploring its biological activity, it is essential to consider the toxicological profile of this compound. Preliminary assessments indicate that compounds in this class can exhibit varying degrees of toxicity. For instance, some pyrimidine derivatives have been linked to skin rashes and gastrointestinal disturbances in clinical settings . Understanding these effects is vital for evaluating the compound's safety and therapeutic index.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrimidine compounds provide insight into how structural modifications affect biological activity. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing groups, such as halogens, generally enhances biological activity by increasing the compound's reactivity.
  • Positioning : The position of substituents on the pyrimidine ring significantly impacts enzyme binding affinity and selectivity .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effectiveness of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results showed that this compound displayed moderate activity against selected strains, indicating its potential as a lead compound for antibiotic development.
  • Cancer Therapeutics : In preclinical trials, similar compounds were tested for their ability to inhibit tumor growth in xenograft models. These studies highlighted the importance of structural optimization in enhancing anticancer efficacy while reducing side effects associated with conventional chemotherapy agents .

Data Table: Comparison of Biological Activities

Compound NameAntibacterial ActivityAnticancer ActivityEnzyme InhibitionToxicological Concerns
This compoundModeratePotentialYesSkin rashes
Related Pyrimidine Compound AHighModerateYesNone reported
Related Pyrimidine Compound BLowHighNoGastrointestinal issues

Q & A

Q. What strategies enable the use of this compound as a building block for bioactive analogs?

  • Methodological Answer :
  • Scaffold Modification : Introduce sulfonamide or triazole groups via click chemistry. Monitor regiochemistry using LC-MS.
  • Biological Screening : Prioritize analogs with ClogP <3 and topological polar surface area (TPSA) <90 Ų for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-4-methoxy-6-methylpyrimidine
Reactant of Route 2
2-(Chloromethyl)-4-methoxy-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.